
3-(Bromomethyl)-2,5-difluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,5-difluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and two fluorine atoms at the second and fifth positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,5-difluoropyridine typically involves the bromination of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively introduces a bromomethyl group at the third position of the pyridine ring.
Industrial Production Methods: For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 3-(Bromomethyl)-2,5-difluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 3-(formyl)-2,5-difluoropyridine or 3-(carboxyl)-2,5-difluoropyridine.
Reduction: Formation of 3-methyl-2,5-difluoropyridine.
科学的研究の応用
Chemistry: 3-(Bromomethyl)-2,5-difluoropyridine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be incorporated into bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of ligands for catalysis and coordination chemistry.
作用機序
The mechanism of action of 3-(Bromomethyl)-2,5-difluoropyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited to design inhibitors or activators of specific enzymes and receptors.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by covalently modifying their active sites.
Receptors: It can bind to receptors and modulate their activity, affecting signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, potentially affecting gene expression and replication.
類似化合物との比較
3-(Bromomethyl)-5-methylpyridine: Similar structure but with a methyl group instead of fluorine atoms.
3-(Bromomethyl)-2-fluoropyridine: Contains only one fluorine atom.
3-(Bromomethyl)-4-fluoropyridine: Fluorine atom at the fourth position.
Uniqueness: 3-(Bromomethyl)-2,5-difluoropyridine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.
特性
CAS番号 |
1227574-11-9 |
|---|---|
分子式 |
C6H4BrF2N |
分子量 |
208.00 g/mol |
IUPAC名 |
3-(bromomethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |
InChIキー |
CHWVVMRUIKMCEG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CBr)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



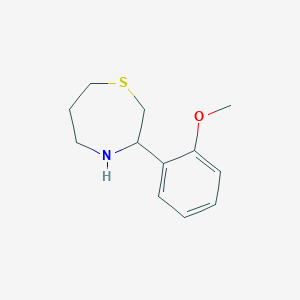

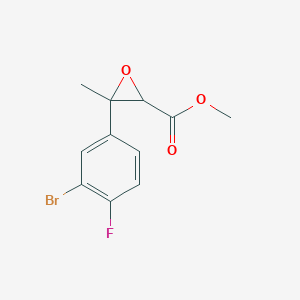
![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)
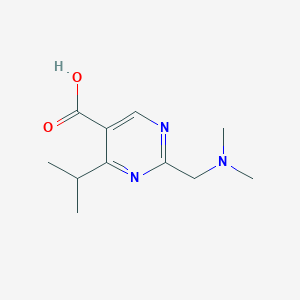
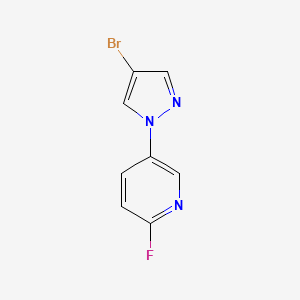
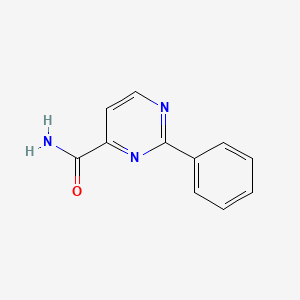

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)

![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
